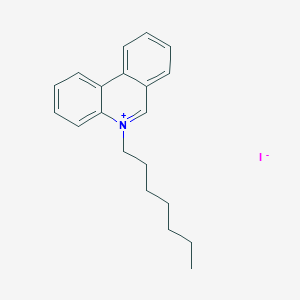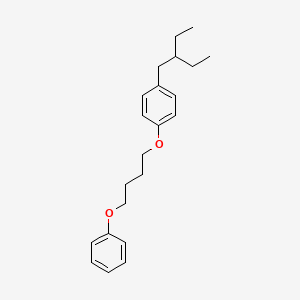
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of the 4-chlorobenzene-1-sulfinyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
The synthesis of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the 4-chlorobenzene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in various applications.
類似化合物との比較
Similar compounds include other benzopyran derivatives and sulfinyl-containing compounds. Compared to these, 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is unique due to the presence of both the benzopyran and 4-chlorobenzene-1-sulfinyl groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-Chlorobenzene-1-sulfinyl chloride
- 4-Chlorobenzenesulfonyl chloride
- Benzopyran derivatives without the sulfinyl group
These compounds share some chemical properties but differ in their reactivity and applications.
特性
CAS番号 |
113272-05-2 |
|---|---|
分子式 |
C15H9ClO3S |
分子量 |
304.7 g/mol |
IUPAC名 |
3-(4-chlorophenyl)sulfinylchromen-4-one |
InChI |
InChI=1S/C15H9ClO3S/c16-10-5-7-11(8-6-10)20(18)14-9-19-13-4-2-1-3-12(13)15(14)17/h1-9H |
InChIキー |
YKFRTDOFWNSUOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)





![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)





![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)

